molecular formula C20H28N6O B5645229 5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5645229
M. Wt: 368.5 g/mol
InChI Key: GYLMWXKQIVLMDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation processes. For instance, a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which are structurally similar to the compound , has been developed. This process combines 4-piperidinones, 5-pyrazolones, and malononitrile, and can be achieved through both chemical and electrochemical means, with the latter offering milder conditions and slightly higher yields (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of similar spiro compounds has been characterized using various spectroscopic techniques. For example, the structural and conformational properties of tropane-3-spiro-4'(5')-imidazolines, a related compound class, were analyzed using NMR spectroscopy and X-ray diffraction (Whelan et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often include cyclization and condensation steps. For instance, efficient one-pot synthesis methods have been developed for spiro compounds with potential antitumor activity, utilizing a three-component condensation of isatins, malononitrile, and arylidene-piperidin-4-ones (Wang et al., 2014).

Physical Properties Analysis

The physical properties of spiro compounds depend on their molecular structure. For example, the crystal structure of 2H-pyrazolo[4,3-c]pyridine derivatives, which are closely related to the target compound, has been examined, revealing specific conformations and intramolecular interactions (Karthikeyan et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular framework. For example, studies on the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) have shown how ring opening and closure reactions can affect the compound's reactivity and stability (Halim & Ibrahim, 2022).

properties

IUPAC Name

(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-2-9-26-10-6-16-18(22-13-21-16)20(26)7-11-25(12-8-20)19(27)17-14-4-3-5-15(14)23-24-17/h13H,2-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMWXKQIVLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)C(=O)C4=NNC5=C4CCC5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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